(-)-Epiafzelechin 7-O-Glucopyranoside
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Overview
Description
(-)-Epiafzelechin 7-O-Glucopyranoside is a flavonoid glycoside, a type of compound commonly found in various plants. Flavonoids are known for their antioxidant properties and play significant roles in plant defense mechanisms. This particular compound is characterized by its unique structure, which includes a glucopyranoside moiety attached to the flavonoid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Epiafzelechin 7-O-Glucopyranoside typically involves the glycosylation of (-)-epiafzelechin with a glucopyranosyl donor. This reaction can be catalyzed by enzymes such as glycosyltransferases or through chemical methods using catalysts like Lewis acids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. Alternatively, chemical synthesis methods can be scaled up, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(-)-Epiafzelechin 7-O-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the glucopyranoside moiety or the flavonoid core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying glycosylation reactions and the behavior of flavonoid glycosides.
Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of (-)-Epiafzelechin 7-O-Glucopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, such as superoxide dismutase and catalase.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways like NF-κB.
Anticancer Properties: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
Comparison with Similar Compounds
(-)-Epiafzelechin 7-O-Glucopyranoside can be compared with other flavonoid glycosides, such as:
Kaempferol 7-O-Glucopyranoside: Known for its antioxidant and anti-inflammatory properties.
Luteolin 7-O-Glucopyranoside: Exhibits similar antioxidant activities and has been studied for its potential neuroprotective effects.
Apigenin 7-O-Glucopyranoside: Another flavonoid glycoside with notable anti-inflammatory and anticancer activities.
Properties
CAS No. |
126595-96-8 |
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Molecular Formula |
C21H24O10 |
Molecular Weight |
436.42 |
Appearance |
Solider Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Symposide; Beta-D-Glucopyranoside,(2R,3R)-3,4-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl; |
Origin of Product |
United States |
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